molecular formula C10H12N2O4 B13826967 rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt

rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt

Cat. No.: B13826967
M. Wt: 227.19 g/mol
InChI Key: VCKPUUFAIGNJHC-BTOQUXKSSA-N
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Description

Role of Isotopically Labeled Tryptophan Metabolites in Metabolic Pathway Elucidation

Isotopically labeled metabolites like rac 3-Hydroxy Kynurenine-¹³C₂,¹⁵N Hydrochloride Salt enable precise tracking of biochemical transformations in complex pathways. The incorporation of stable isotopes (¹³C and ¹⁵N) into this compound allows researchers to distinguish endogenous metabolite pools from exogenous sources during mass spectrometry (MS)-based analyses. For example, gas chromatography/negative ion chemical ionization MS (GC/NICI-MS) has been employed to simultaneously detect labeled and unlabeled tryptophan, kynurenine, and downstream metabolites in plasma, achieving coefficients of variation below 17% for inter-assay repeatability. This precision is critical for quantifying metabolic fluxes in vivo, such as determining the free tryptophan appearance rate (49.5 ± 3.35 µmol/kg/h in pregnant rats).

The dual isotopic labeling (¹³C₂ and ¹⁵N) in rac 3-Hydroxy Kynurenine ensures minimal interference from natural abundance isotopes, enhancing signal specificity in tracer studies. For instance, labeled standards enable absolute quantification of kynurenine metabolites in plasma, with detection limits as low as 14.3 nM for xanthurenic acid and 27.9 nM for 3-hydroxykynurenine. Table 1 summarizes key analytical parameters for detecting isotopically labeled tryptophan metabolites using GC/MS and LC-MS platforms.

Table 1: Analytical performance of methods for detecting labeled tryptophan metabolites

Metabolite Technique LOD (nM) CV (%) Reference
3-Hydroxykynurenine LC-MS 27.9 5.1
Kynurenine GC/NICI-MS 2300 17.1
Quinolinic acid LC-MS 162.7 5.8

Position of 3-Hydroxykynurenine in the Kynurenine Pathway Hierarchy

The kynurenine pathway accounts for over 95% of tryptophan catabolism in mammals, with 3-hydroxykynurenine serving as a pivotal branch point metabolite. Following the oxidation of tryptophan to N-formylkynurenine by tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), kynurenine is generated and subsequently hydroxylated by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine. This reaction represents the rate-limiting step for the NAD⁺ biosynthesis branch of the pathway, with human KMO exhibiting a K~m~ of 78 ± 12 µM for kynurenine.

Pharmacological inhibition of KMO (e.g., using GSK180 at IC~50~ = 2.0 µM in human cells) halts 3-hydroxykynurenine production, causing upstream metabolite accumulation (kynurenine increased 3-fold) and downstream quinolinic acid depletion. Such manipulations highlight 3-hydroxykynurenine’s centrality in regulating neuroactive metabolite balances. Table 2 compares enzymatic parameters for KMO across species, illustrating conserved catalytic mechanisms despite varying substrate affinities.

Table 2: Kinetic parameters of kynurenine 3-monooxygenase (KMO)

Species K~m~ (µM) V~max~ (nmol/min/mg) IC~50~ (GSK180) Reference
Human 78 ± 12 4.2 ± 0.8 2.0 µM
Rat 258 ± 121 3.1 ± 0.5 7.0 µM

Beyond its metabolic role, 3-hydroxykynurenine exhibits intrinsic redox activity, scavenging hydrogen peroxide at rates comparable to ascorbic acid (k = 1.2 × 10³ M⁻¹s⁻¹). This antioxidant capacity may modulate oxidative stress in tissues like the ocular lens, where 3-hydroxykynurenine concentrations reach millimolar levels. However, its propensity to generate reactive oxygen species under UV irradiation also implicates it in cataractogenesis, underscoring the dual nature of its biochemical activities.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

227.19 g/mol

IUPAC Name

4-(2-amino-3-hydroxyphenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid

InChI

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/i6+1,10+1,11+1

InChI Key

VCKPUUFAIGNJHC-BTOQUXKSSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)N)C(=O)C[13CH]([13C](=O)O)[15NH2]

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound involves the incorporation of stable isotopes into the kynurenine backbone through multi-step organic synthesis. The key features of the preparation include:

  • Starting Materials: Isotopically labeled precursors such as 13C-enriched amino acids and 15N-labeled ammonium salts or amino groups are used to ensure incorporation of the isotopes at specific positions in the molecule.

  • Key Reactions: The synthetic sequence typically involves:

    • Hydroxylation at the 3-position of the kynurenine aromatic ring.
    • Amination and formation of the amino acid backbone with isotopic labels.
    • Conversion to the hydrochloride salt to enhance stability and solubility.
  • Reaction Conditions: Controlled temperature and pH are critical to maintain isotope integrity and prevent isotopic scrambling or degradation. Solvent-free or minimal solvent conditions are often employed to avoid isomerization during salt formation.

  • Purification: Reverse-phase high-performance liquid chromatography (HPLC) is used to isolate the pure compound with isotopic enrichment verified by mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR to confirm labeling positions.

Industrial Scale Production

Industrial synthesis follows the same fundamental steps but requires:

  • Specialized equipment for handling isotopes safely and efficiently.
  • Strict quality control using mass spectrometry and NMR to ensure isotopic purity (>98%) and chemical identity.
  • Optimization of reaction scale and yield while maintaining isotopic labeling fidelity.
  • Storage typically at -20°C to preserve compound stability.

Analytical Data and Reaction Analysis

Chemical and Physical Properties

Property Value
Molecular Formula C13(13C)2H12N(15N)3O4·xHCl
Molecular Weight 227.19 g/mol
Purity >95% (HPLC)
Storage Temperature -20°C
Appearance Dark green to very dark yellow solid
Solubility Slightly soluble in aqueous acid and methanol

Chemical Reaction Types

  • Oxidation: Conversion to quinolinic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Conversion to various kynurenine analogs using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Introduction of functional groups via halogenation or organometallic reagents.

Reaction Conditions and Products

Reaction Type Common Reagents Typical Products
Oxidation H2O2, KMnO4 Quinolinic acid derivatives
Reduction NaBH4, LiAlH4 Reduced kynurenine analogs
Substitution Halogens, organometallics Functionalized kynurenine derivatives

Preparation Protocols in Analytical Applications

In bioanalytical contexts, especially cerebrospinal fluid (CSF) studies, preparation of this compound standards and samples involves:

  • Calibration Standards: Prepared by spiking charcoal-stripped pooled human CSF with known concentrations of the compound to create calibration curves ranging from 5 to 1000 ng/mL.

  • Sample Preparation: CSF samples are deproteinized using precipitation reagents (e.g., MPA/EDTA), followed by centrifugation and filtration through 0.2 μm centrifugal devices. The internal standard (isotopically labeled compound) is added to correct for matrix effects and ion suppression during LC-MS/MS analysis.

  • Storage: Prepared standards and internal standard solutions are stored at -40°C to maintain stability.

Research Findings and Notes on Preparation

  • The isotopic labeling with 13C and 15N enhances the utility of rac 3-Hydroxy Kynurenine in metabolic flux and kinetic studies by enabling precise tracing of metabolic pathways.

  • The hydrochloride salt form is preferred for its improved hygroscopic stability and solubility.

  • Synthesis challenges include preventing isomerization during salt formation, often addressed by solvent-free conditions or careful pH control.

  • Analytical verification of isotopic purity (>98%) is essential and achieved through combined LC-MS and NMR techniques.

  • The compound’s role in neurobiology and oxidative stress research underscores the importance of high purity and isotopic fidelity in its preparation.

Summary Table of Preparation Method Highlights

Aspect Details
Starting Materials 13C and 15N labeled amino acid precursors
Key Synthetic Steps Hydroxylation, amination, salt formation
Reaction Conditions Controlled temperature, pH; solvent-free for salt formation
Purification Techniques Reverse-phase HPLC, LC-MS, NMR
Isotopic Purity Verification LC-MS (>98%), 1H-NMR, 13C-NMR
Storage -20°C for product; -40°C for standards
Analytical Use Internal standard in LC-MS/MS, metabolic pathway tracing

Chemical Reactions Analysis

Types of Reactions: rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different kynurenine analogs.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired functional group, but common reagents include halogens and organometallic compounds.

Major Products Formed:

    Oxidation: Quinolinic acid derivatives.

    Reduction: Various kynurenine analogs.

    Substitution: Functionalized kynurenine derivatives.

Scientific Research Applications

Neurobiological Research

Role in Neurotransmission and Neurotoxicity
3-Hydroxykynurenine is known to influence neurotransmitter systems, particularly through its interaction with NMDA receptors. Studies have shown that it can act as an endogenous neurotoxin, contributing to oxidative stress in neuronal cells. The labeled form, rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt, is useful in tracing metabolic pathways and understanding its neurotoxic effects in vivo. For instance, research indicates that increased levels of 3-Hydroxykynurenine may correlate with neurodegenerative conditions such as Alzheimer's disease and Huntington's disease .

Case Study: Kynurenine Pathway in Depression
Recent studies have explored the kynurenine pathway's involvement in mood disorders. Administering this compound in animal models has provided insights into its role in depression and anxiety by measuring alterations in neurotransmitter levels post-administration. This research aids in understanding how metabolic products of tryptophan affect mental health .

Metabolic Studies

Tracing Metabolic Pathways
The stable isotopes (13C and 15N) in rac 3-Hydroxy Kynurenine facilitate detailed metabolic tracing studies. Researchers can monitor how this compound is utilized within various biological systems, providing critical data on metabolic fluxes related to tryptophan metabolism. This has implications for understanding metabolic disorders and developing therapeutic strategies .

Table: Metabolic Effects of D-Kynurenine Administration

TissueConcentration of 3-HK (nM)Concentration of KYNA (nM)
Plasma21,299.5 ± 4,920.7726.7 ± 171.7
Liver403,522.1 ± 53,797.8560.9 ± 124.6
Forebrain869.3 ± 122.615.0 ± 3.0
Cerebellum1,167.9 ± 170.899.7 ± 14.1

This table summarizes findings from a study where D-Kynurenine was administered to mice, demonstrating significant increases in both metabolites across various tissues .

Pharmacological Applications

Potential Therapeutic Uses
Due to its role as a neurotoxin and its involvement in oxidative stress pathways, this compound is being investigated for potential therapeutic applications in conditions like chronic pain and neurodegeneration. Its ability to modulate neuronal excitability through NMDA receptor interactions makes it a candidate for drug development aimed at treating neurological disorders .

Case Study: Chronic Pain Management
Research involving the administration of kynurenic acid has shown promise in reversing tactile allodynia in chronic pain models, indicating that manipulating the kynurenine pathway could provide new avenues for pain management therapies .

Mechanism of Action

The mechanism of action of rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt involves its participation in the kynurenine pathway. The compound interacts with various enzymes and receptors involved in tryptophan metabolism. It acts as a substrate for enzymes such as kynurenine 3-monooxygenase and kynureninase, leading to the production of downstream metabolites. These metabolites can exert neuroactive and immunomodulatory effects, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares structural homology with other hydroxy-substituted, isotope-labeled metabolites and pharmaceuticals. Key comparisons include:

Compound Name Isotope Labeling Key Applications Key Differences Source
rac 3-Hydroxy Kynurenine-13C<sup>2</sup>,<sup>15</sup>N HCl 13C<sup>2</sup>, <sup>15</sup>N Oxidative stress studies, UV filtration Unique kynurenine backbone with hydroxyl group at position 3
3-Bromotyrosine-13C<sup>9</sup>,<sup>15</sup>N (TFA salt) 13C<sup>9</sup>, <sup>15</sup>N Quantification of protein oxidation Brominated aromatic ring; used as an analytical internal standard
Synephrine-13C<sup>2</sup>,<sup>15</sup>N HCl 13C<sup>2</sup>, <sup>15</sup>N α-Adrenergic receptor activation Phenolic hydroxyl group; vasoconstrictive properties
5-Aminoimidazole-4-carboxamide-13C<sup>2</sup>,<sup>15</sup>N HCl 13C<sup>2</sup>, <sup>15</sup>N Nucleotide metabolism studies Imidazole-carboxamide core; no kynurenine pathway link
L-Lysine-13C<sup>6</sup>,<sup>15</sup>N<sup>2</sup> dihydrochloride 13C<sup>6</sup>, <sup>15</sup>N<sup>2</sup> Protein synthesis, metabolic tracing Basic amino acid structure; lacks hydroxyl functionality

Isotopic Purity and Stability

  • rac 3-Hydroxy Kynurenine-13C<sup>2</sup>,<sup>15</sup>N HCl: Stability under hygroscopic conditions is noted, but isotopic purity data are unspecified in available sources .
  • N-Boc-Sarcosine-13C<sup>3</sup>,<sup>15</sup>N : 98 atom % <sup>15</sup>N, 99 atom % <sup>13</sup>C; used in peptide synthesis .
  • 3-Chlorotyrosine-13C<sup>9</sup>,<sup>15</sup>N HCl : ≥98% isotopic purity, employed in quantifying oxidative damage biomarkers .

Economic and Practical Considerations

  • Cost: rac 3-Hydroxy Kynurenine-13C<sup>2</sup>,<sup>15</sup>N HCl is priced at €511.00/mg, significantly higher than non-isotopic analogs but comparable to Synephrine-13C<sup>2</sup>,<sup>15</sup>N HCl (€430.00/100 µg) .
  • Synthesis Challenges: Hydrochloride salts of amino acid prodrugs (e.g., compound 15) often require solvent-free conditions to prevent isomerization, a consideration relevant to rac 3-Hydroxy Kynurenine’s stability .

Biological Activity

Rac 3-Hydroxy Kynurenine-13C2,15N Hydrochloride Salt is a stable isotopic derivative of kynurenine, a critical metabolite in the tryptophan degradation pathway. This compound is notable for its isotopic labeling with carbon-13 and nitrogen-15, which enhances its utility in metabolic studies. Kynurenine and its derivatives have been implicated in various biological processes, including neurotransmission, immune response, and oxidative stress regulation.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group at the 3-position of the kynurenine backbone. This structural feature contributes to its biological activity and reactivity. The compound appears as a dark green to very dark yellow solid and is slightly soluble in aqueous acid and methanol .

Chemical Data

PropertyValue
Molecular FormulaC₁₃H₁₂N₃O₄·xHCl
Molecular Weight227.19 g/mol
Purity>95% (HPLC)
Storage Temperature-20°C
Shipping TemperatureRoom Temperature

Neurobiology

Rac 3-Hydroxy Kynurenine has been linked to neurobiological processes. Research indicates that it can act as an antioxidant and may influence neurodegenerative conditions through its interaction with other kynurenine metabolites such as quinolinic acid and 3-hydroxyanthranilic acid . Its role in modulating neurotransmission is particularly significant in the context of diseases like Alzheimer's and Parkinson's.

Case Study: Effects on Copper Toxicity
A study evaluated the effects of rac 3-Hydroxy Kynurenine on astrocyte cultures exposed to copper toxicity. The results indicated that while rac 3-Hydroxy Kynurenine alone did not induce cell death, its combination with copper significantly increased cell mortality, suggesting a potential neurotoxic effect under oxidative stress conditions .

Immunology

In immunological contexts, kynurenines are known to modulate immune responses. Rac 3-Hydroxy Kynurenine can influence cytokine production and T-cell activity, thereby affecting inflammation and immune regulation . Its stable isotopic labeling allows researchers to trace metabolic pathways involving immune responses more accurately.

Metabolic Pathways

Kynurenine metabolism is complex, involving several enzymatic reactions that produce various bioactive compounds. Rac 3-Hydroxy Kynurenine serves as a key intermediate in these pathways.

Table: Metabolites of the Kynurenine Pathway

MetaboliteFunction
KynureninePrecursor for rac 3-Hydroxy Kynurenine
3-Hydroxyanthranilic AcidNeuroprotective effects
Quinolinic AcidNeurotoxic effects

Applications in Research

This compound's isotopic labeling makes it invaluable for metabolic studies. It allows for enhanced tracking of metabolic pathways involving kynurenines, providing insights into their roles in health and disease . This compound is used in various research applications, including:

  • Neuropharmacology : Studying the effects of kynurenines on neurotransmitter systems.
  • Immunology : Investigating the modulation of immune responses.
  • Oxidative Stress Research : Understanding the role of kynurenines as oxidative stress generators.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing rac 3-Hydroxy Kynurenine-13C2,15N^{13}\text{C}_2,^{15}\text{N} Hydrochloride Salt with isotopic purity?

  • Methodological Answer : Synthesis requires stable isotope-labeled precursors (e.g., 13C^{13}\text{C}-enriched glucose or 15N^{15}\text{N}-ammonium salts) to ensure isotopic incorporation. Purification via reverse-phase HPLC coupled with mass spectrometry (LC-MS) is critical to verify isotopic enrichment (>98%) and exclude unlabeled byproducts. Structural confirmation should use 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR to validate the labeled positions and hydrochloride salt formation .

Q. How is this compound quantified in biological matrices, and what analytical challenges arise from isotopic labeling?

  • Methodological Answer : Quantification typically employs LC-MS/MS with isotopic dilution using a deuterated or 13C^{13}\text{C}-labeled internal standard. Challenges include:

  • Ion suppression : Matrix effects in complex samples (e.g., plasma) require optimized extraction (e.g., solid-phase extraction).
  • Cross-talk : Ensure mass transitions for labeled and unlabeled forms are distinct to avoid interference.
  • Calibration curves : Use matrix-matched standards to account for recovery variations .

Q. What is the role of rac 3-Hydroxy Kynurenine in the kynurenine pathway, and how does isotopic labeling enhance its study?

  • Methodological Answer : This metabolite is a precursor to neuroactive compounds like quinolinic acid. Isotopic labeling enables:

  • Tracing metabolic flux : Track 13C^{13}\text{C} and 15N^{15}\text{N} incorporation into downstream metabolites via LC-MS.
  • Kinetic studies : Measure turnover rates in cell cultures or animal models under varying conditions (e.g., inflammation) .

Advanced Research Questions

Q. How can contradictory data on the compound’s effects in neuronal models be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Dose-dependent effects : Low doses (µM range) may activate neuroprotective pathways (e.g., Nrf2), while high doses (mM) induce oxidative stress.
  • Cell-type specificity : Use primary neurons vs. immortalized lines to assess differential responses.
  • Isotopic interference : Validate that 13C^{13}\text{C} or 15N^{15}\text{N} labeling does not alter bioactivity via parallel experiments with unlabeled controls .

Q. What experimental designs are optimal for studying its dual role in AMPK activation and oxidative stress?

  • Methodological Answer :

  • AMPK-specific assays : Use AMPK knockout cell lines or inhibitors (e.g., Compound C) to isolate AMPK-dependent effects.
  • Redox profiling : Combine Seahorse metabolic analysis with ROS-sensitive dyes (e.g., DCFH-DA) to correlate AMPK activity with oxidative stress.
  • Isotopic tracing : Track 13C^{13}\text{C}-labeled metabolites in TCA cycle intermediates to link energy metabolism to redox states .

Q. How can researchers address discrepancies in pharmacokinetic data between rodent and human models?

  • Methodological Answer :

  • Cross-species LC-MS validation : Ensure antibody-free quantification methods are standardized.
  • Tissue distribution studies : Use 15N^{15}\text{N}-labeled compound in transgenic mice expressing human CYP450 enzymes to mimic human metabolism.
  • Microdosing trials : Apply accelerator mass spectrometry (AMS) for ultrasensitive detection in human plasma .

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